![molecular formula C8H6ClN3O2 B13055302 2-(5-Chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid](/img/structure/B13055302.png)
2-(5-Chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid
Description
Systematic Nomenclature and Structural Identification
The compound 2-(5-chloro-2H-benzo[d]triazol-2-yl)acetic acid belongs to the benzotriazole family, characterized by a fused benzene ring and a triazole moiety. Its systematic IUPAC name is 2-[(5-chloro-1H-1,2,3-benzotriazol-1-yl)]acetic acid , reflecting the substitution pattern of the chlorine atom at position 5 of the benzotriazole ring and the acetic acid group attached to the nitrogen at position 1. The CAS Registry Number 53030-42-5 uniquely identifies this compound in chemical databases.
Structural Features :
- Molecular Formula : $$ \text{C}8\text{H}6\text{ClN}3\text{O}2 $$
- Molecular Weight : 211.61 g/mol
- SMILES Representation : $$ \text{O=C(O)CN1N=NC2=C1C=CC(Cl)=C2} $$
- InChIKey : $$ \text{XILFGRBBNJBMAB-UHFFFAOYSA-N} $$
The benzotriazole core consists of a benzene ring fused with a 1,2,3-triazole ring. The chlorine substituent at position 5 enhances electron-withdrawing effects, while the acetic acid group at position 1 introduces carboxylic acid functionality, enabling hydrogen bonding and solubility in polar solvents.
Property | Value | Source |
---|---|---|
CAS Number | 53030-42-5 | |
Molecular Formula | $$ \text{C}8\text{H}6\text{ClN}3\text{O}2 $$ | |
Molecular Weight | 211.61 g/mol | |
SMILES | O=C(O)CN1N=NC2=C1C=CC(Cl)=C2 |
Historical Development and Discovery Timeline
The synthesis of benzotriazole derivatives dates to the mid-20th century, with early methods involving diazotization and cyclization of o-phenylenediamine derivatives. The specific compound 2-(5-chloro-2H-benzotriazol-2-yl)acetic acid emerged as part of efforts to functionalize benzotriazoles with polar groups for applications in coordination chemistry and materials science.
A pivotal advancement was the development of high-pressure, one-step synthesis methods using o-phenylenediamine and nitrating agents. For example, a 2015 patent described the reaction of o-phenylenediamine with sodium nitrite under pressurized conditions (3.0–4.0 MPa) at 240–260°C to yield benzotriazole derivatives. While this method targeted unsubstituted benzotriazole, analogous approaches with chlorinated precursors likely facilitated the introduction of the 5-chloro substituent in the target compound.
The compound’s discovery timeline remains partially obscured in public literature, but its inclusion in CAS databases and patents suggests active research in the late 20th and early 21st centuries. Modifications to traditional benzotriazole synthesis, such as acidification and purification steps, enabled the isolation of acetic acid-functionalized variants.
Significance in Heterocyclic Compound Research
Benzotriazoles are renowned for their versatility as corrosion inhibitors , UV stabilizers , and ligands in coordination chemistry . The introduction of a chloro group and acetic acid moiety in 2-(5-chloro-2H-benzotriazol-2-yl)acetic acid expands its utility:
- Coordination Chemistry : The acetic acid group acts as a chelating agent, enabling the compound to bind metal ions such as copper and zinc, which is critical for designing anticorrosion coatings.
- Pharmaceutical Intermediates : Chlorinated benzotriazoles serve as precursors in synthesizing bioactive molecules, though this compound’s specific role remains exploratory.
- Materials Science : Derivatives like bumetrizole (CAS 3896-11-5), a UV absorber, highlight the potential of chlorinated benzotriazoles in polymer stabilization.
The structural modularity of benzotriazoles allows researchers to tailor physicochemical properties by varying substituents. For instance, replacing the acetonitrile group in 2-(2H-benzotriazol-2-yl)acetonitrile (CAS 118521-81-6) with acetic acid enhances hydrophilicity, making the compound suitable for aqueous-phase reactions.
Properties
Molecular Formula |
C8H6ClN3O2 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
2-(5-chlorobenzotriazol-2-yl)acetic acid |
InChI |
InChI=1S/C8H6ClN3O2/c9-5-1-2-6-7(3-5)11-12(10-6)4-8(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
ZTKWAZDXPUZZEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1Cl)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Coupling and Subsequent Functionalization
A robust method for synthesizing benzotriazole derivatives involves palladium-catalyzed coupling reactions starting from halogenated benzenes and 1,2,3-triazoles, followed by functional group transformations to introduce the acetic acid moiety.
Coupling of Halobenzene with 1,2,3-Triazole:
- Halobenzene (e.g., 5-chloro-substituted halobenzene) reacts with 1,2,3-triazole in an organic solvent.
- Palladium catalyst is employed to facilitate the C-N bond formation.
- Reaction conditions: 80-120 °C, inert atmosphere, stirring for 10-24 hours.
- Product: Intermediate compound with the benzotriazole ring formed (Compound I).
Halogenation and Further Functionalization:
- Compound I undergoes reaction with halogenating agents and acid additives in the presence of palladium catalyst.
- Conditions: 80-120 °C, inert gas protection, 10-24 hours.
- Product: Halogenated benzotriazole derivative (Compound II).
Introduction of Cyano Group and Hydrolysis to Acetic Acid:
- Compound II is reacted with cyanide salts in organic solvents.
- Conditions: 110-130 °C, 10-12 hours.
- The cyanide group is converted to the acetic acid moiety via hydrolysis under basic conditions.
- pH adjustment to 4-5, extraction, drying, and purification by silica gel chromatography yield the target acetic acid derivative.
- Mild reaction conditions.
- High product purity with no isomer formation.
- Good yields suitable for industrial production.
Step | Reagents/Conditions | Temperature (°C) | Time (h) | Product | Notes |
---|---|---|---|---|---|
1 | Halobenzene, 1,2,3-triazole, Pd catalyst, organic solvent | 80-120 | 10-24 | Compound I | Formation of benzotriazole ring |
2 | Compound I, halogenating agent, acid additive, Pd catalyst | 80-120 | 10-24 | Compound II | Halogenation at position 5 |
3 | Compound II, cyanide salt, organic solvent | 110-130 | 10-12 | Crude product | Introduction of cyano group |
4 | Hydrolysis, pH adjustment, extraction, silica gel chromatography | Ambient | - | 2-(5-Chloro-benzotriazol-2-yl)acetic acid | Purification and isolation |
Organocatalytic Cycloaddition and Aromatic Azide Strategies
Recent advances in triazole chemistry have introduced organocatalytic cycloaddition methods to construct substituted benzotriazoles efficiently.
- Aromatic azides and β-carbonyl compounds (or enamines derived from them) undergo regioselective 1,3-dipolar cycloaddition to form triazole intermediates.
- Subsequent elimination steps yield the benzotriazole core with high regioselectivity and yields.
- These methods tolerate a broad range of functional groups and provide access to 1,2,3-triazoles with various substitutions, including halogenated derivatives.
While specific examples of 2-(5-chloro-benzotriazol-2-yl)acetic acid synthesis via this route are limited, the methodology offers a potential alternative to palladium-catalyzed methods, especially for complex or sensitive substrates.
Key features:
- Mild reaction conditions (e.g., 40-80 °C).
- Use of diethylamine and DBU as catalysts.
- Good regioselectivity and functional group tolerance.
Reference: Lirias PhD thesis on triazole synthesis, 2019
Cyclization of Hydrazone Derivatives (Related Benzotriazole Analogues)
Though primarily applied to triazolobenzodiazepine derivatives, cyclization of acetyl hydrazone intermediates under acidic catalysis provides insights into ring closure strategies relevant to benzotriazole synthesis.
- Acetyl hydrazone derivatives are cyclized in toluene at reflux (~110 °C) using p-toluene sulfonic acid as a catalyst.
- Reaction time: 10-12 hours.
- The process yields triazole-fused heterocycles with high purity (99.5-99.9%) and good yields (75-80%).
- Purification involves cooling, filtration, and solvent slurry.
This method demonstrates the efficiency of acid-catalyzed cyclization in constructing triazole rings, which could be adapted for benzotriazole-acetic acid derivatives.
Reference: US Patent US20090093629A1, 2008
Comparative Analysis of Preparation Methods
Method | Key Features | Advantages | Limitations |
---|---|---|---|
Palladium-catalyzed coupling + cyanide hydrolysis | Stepwise synthesis with Pd catalyst; halogenation; cyanide introduction | High purity, no isomers, industrially scalable | Use of Pd catalysts and cyanides requires careful handling |
Organocatalytic cycloaddition | Mild conditions; broad functional group tolerance; regioselective | Avoids metal catalysts; versatile | Longer reaction times; limited direct examples for target compound |
Acid-catalyzed cyclization of hydrazones | Efficient ring closure; high purity and yield | Simple reagents; high yield | Mainly demonstrated for benzodiazepine analogs; adaptation needed |
Purification and Characterization
- Purification is typically achieved by silica gel column chromatography or recrystallization.
- pH adjustment during hydrolysis and extraction steps is critical to isolate the acid form.
- Characterization techniques include melting point determination, IR spectroscopy (notably carbonyl and triazole bands), and chromatographic purity analysis.
The preparation of 2-(5-Chloro-2H-benzo[D]triazol-2-yl)acetic acid is effectively achieved via palladium-catalyzed coupling of halogenated benzenes with 1,2,3-triazole, followed by halogenation, cyanide introduction, and hydrolysis to install the acetic acid group. This method offers high purity, good yields, and industrial applicability. Alternative organocatalytic cycloaddition methods provide promising routes with milder conditions but require further adaptation for this specific compound. Acid-catalyzed cyclization of hydrazone intermediates demonstrates efficient ring formation strategies relevant to triazole synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group in the benzotriazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions may produce various substituted benzotriazole derivatives .
Scientific Research Applications
2-(5-Chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Material Science: This compound is used in the development of UV absorbers and stabilizers for polymers and coatings.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects . These interactions can modulate the activity of enzymes involved in critical biochemical pathways, resulting in therapeutic or protective effects .
Comparison with Similar Compounds
a) Heterocyclic Core Variations
- Benzotriazole vs. Indazole : The target compound’s benzotriazole core (three adjacent nitrogen atoms) offers stronger electron-deficient character compared to indazole (two nitrogen atoms), enhancing UV absorption and corrosion inhibition . Indazole derivatives, however, are more prevalent in medicinal chemistry due to their bioactivity in kinase inhibition .
- Tetrazole vs. Benzotriazole : Tetrazole (four nitrogen atoms) in acts as a carboxylic acid bioisostere, improving metabolic stability in drug design. This contrasts with benzotriazole’s role in material science .
b) Substituent Effects
- Chlorine Position : Chlorine at position 5 (common in benzotriazole/indazole analogs) optimizes steric and electronic effects for target binding or stability. Substitution at other positions (e.g., 3-chlorophenyl in ) may alter biological activity .
- Acetic Acid vs. Methoxy Linkers : The acetic acid group in the target compound enables hydrogen bonding and salt formation, whereas methoxy-linked analogs (e.g., ) may reduce solubility but enhance lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.